2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
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Overview
Description
2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The pyrazolo[1,5-a]pyridine scaffold is known for its versatility and ability to undergo various chemical modifications, making it a valuable structure in drug discovery and development.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, are known to be purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This suggests that 2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide may also interact with enzymes involved in purine metabolism.
Mode of Action
As a purine analogue, it may interfere with the normal function of enzymes involved in purine metabolism . This could lead to disruption of DNA and RNA synthesis, affecting cell growth and proliferation.
Biochemical Pathways
Given its potential role as a purine analogue, it may affect the purine metabolic pathway . This could lead to downstream effects on DNA and RNA synthesis, and consequently, cell growth and proliferation.
Result of Action
As a potential purine analogue, it may disrupt dna and rna synthesis, affecting cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide typically involves the condensation of a pyrazole derivative with a pyridine derivative under specific conditions. One common method includes the use of β-enaminone derivatives under microwave irradiation, which results in high yields of the desired product . The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazolo[1,5-a]pyridine core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyridine core.
Scientific Research Applications
2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s photophysical properties make it suitable for use in organic light-emitting devices and other optical applications.
Biological Research: It is used as a probe in bioimaging studies due to its fluorescent properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion pattern.
Uniqueness
2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its chemical reactivity and biological activity. The pyrazolo[1,5-a]pyridine core provides a versatile platform for further chemical modifications, enhancing its potential in various applications.
Properties
IUPAC Name |
2-methoxy-N-pyrazolo[1,5-a]pyridin-5-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-15-7-10(14)12-8-3-5-13-9(6-8)2-4-11-13/h2-6H,7H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVANYYHXMXOQQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC2=CC=NN2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.